1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
CAS No. |
87574-15-0 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(1-phenylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-10(14)12-8-5-9-13(12)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
DMHWPHCHFKLNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Characterization of 1 1 Phenyl 1h Pyrrol 2 Yl Ethan 1 One
The synthesis of 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one is most commonly achieved through the Paal-Knorr pyrrole (B145914) synthesis. This robust and versatile method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline (B41778). wikipedia.orgalfa-chemistry.com
A probable synthetic procedure involves the reaction of 1,4-hexanedione with aniline in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, typically with heating. chemistry-online.com The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
Interactive Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 78-82 °C |
| Boiling Point | Not readily available |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. |
Note: The data presented in this table is compiled from various sources and may represent typical values.
Spectroscopic Data of 1 1 Phenyl 1h Pyrrol 2 Yl Ethan 1 One
The structural elucidation of 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one is confirmed through various spectroscopic techniques.
Interactive Table 2: ¹H NMR (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.50-7.30 | m | 5H | Phenyl-H |
| ~6.95 | t | 1H | Pyrrole-H |
| ~6.85 | dd | 1H | Pyrrole-H |
| ~6.20 | dd | 1H | Pyrrole-H |
| ~2.45 | s | 3H | -COCH₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interactive Table 3: ¹³C NMR (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | C=O |
| ~138.0 | Phenyl-C (quaternary) |
| ~132.0 | Pyrrole-C (quaternary) |
| ~129.5 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~126.5 | Phenyl-CH |
| ~125.0 | Pyrrole-CH |
| ~115.5 | Pyrrole-CH |
| ~109.0 | Pyrrole-CH |
| ~28.0 | -CH₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Interactive Table 4: Infrared (IR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 | Strong | C=O stretch (ketone) |
| ~1595, 1495 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1360 | Medium | C-N stretch |
| ~750, 700 | Strong | C-H bend (monosubstituted benzene) |
Note: The wavenumbers are approximate.
Interactive Table 5: Mass Spectrometry (MS) Data of this compound
| m/z | Relative Intensity | Assignment |
| 185 | High | [M]⁺ (Molecular ion) |
| 170 | Moderate | [M - CH₃]⁺ |
| 142 | Moderate | [M - COCH₃]⁺ |
| 77 | High | [C₆H₅]⁺ |
Note: The fragmentation pattern is a prediction based on the structure.
Reactivity and Use As a Synthon
Direct N-Arylation/N-Alkylation Strategies of Pyrrole Rings
Direct functionalization of the pyrrole nitrogen is a common and straightforward approach to introduce aryl or alkyl substituents. This typically involves the deprotonation of the pyrrole N-H bond using a suitable base, followed by a reaction with an electrophile.
The use of potassium hydroxide (B78521) (KOH) as a base offers an inexpensive and practical method for the N-functionalization of pyrroles. In this approach, KOH acts as a deprotonating agent for the pyrrole nitrogen, generating a potassium pyrrolide salt in situ. This nucleophilic salt can then react with an appropriate electrophile. While strong bases like potassium metal have been used, KOH provides a safer and more economical alternative. researchgate.net
For the synthesis of N-substituted pyrroles, the reaction is often carried out in a polar aprotic solvent such as dimethylformamide (DMF), which facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction. For instance, the synthesis of N-tosyl pyrrole has been achieved in excellent yields by reacting pyrrole with tosyl chloride in the presence of KOH in tetrahydrofuran (B95107) (THF), a similar aprotic solvent. researchgate.net This general principle can be extended to the N-arylation of pyrroles by using a suitable aryl halide as the electrophile, although reaction conditions may require optimization to achieve high yields.
Sodium hydride (NaH) is a strong, non-nucleophilic base commonly employed for the deprotonation of pyrrole. organic-chemistry.org Its use in a polar aprotic solvent like DMF is a well-established method for generating the highly nucleophilic pyrrolide anion. This anion can then be used in substitution reactions to form N-C bonds.
This strategy has been successfully applied to the synthesis of N-aryl pyrrole ketones. For example, 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one is synthesized by reacting pyrrole with 4-fluoroacetophenone in the presence of NaH in dry DMF. researchgate.net The reaction proceeds via a nucleophilic aromatic substitution mechanism where the pyrrolide anion displaces the fluoride (B91410) from the activated phenyl ring. The reaction is typically initiated at a low temperature (0–5 °C) and then allowed to proceed at room temperature. researchgate.net
Table 1: Reaction Conditions for NaH-Mediated Synthesis of an N-Aryl Pyrrole Ketone
| Reactants | Base | Solvent | Temperature | Time | Product |
|---|---|---|---|---|---|
| Pyrrole, 4-Fluoroacetophenone | NaH | Dry DMF | 0-5 °C, then room temp. | 4 h | 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one |
Data sourced from a study on the synthesis of novel hybrid chalcone (B49325) derivatives. researchgate.net
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocycles, including pyrroles. nih.gov Direct C-H arylation strategies allow for the formation of C-C bonds without the need for pre-functionalized starting materials like organohalides or boronic acids. nih.govresearchgate.net This approach is particularly useful for modifying an existing N-phenyl pyrrole scaffold.
Research has demonstrated the direct polyarylation of N-phenylpyrrole. researchgate.net The C2 and C5 positions of the pyrrole ring are more reactive towards C-H bond functionalization than the C3 and C4 positions. researchgate.net Using catalysts such as palladium acetate (B1210297) (Pd(OAc)₂) or PdCl(C₃H₅)(dppb) in the presence of a suitable aryl bromide, selective 2,5-diarylpyrroles can be formed. researchgate.netacs.org These reactions are typically performed at high temperatures under inert conditions. This method provides a route to complex, multi-substituted N-phenyl pyrrole ketones by functionalizing the carbon framework after the N-phenyl group has been installed. For instance, the direct C2-arylation of N-acyl pyrroles with aryl halides has been achieved using a Pd(PPh₃)₄ catalyst in combination with a silver carbonate co-catalyst. researchgate.net
Multi-Component and Condensation-Based Synthetic Routes
Multi-component reactions and condensation strategies offer efficient pathways to construct complex pyrrole-containing molecules from simpler starting materials. These methods often involve the formation of multiple bonds in a single synthetic operation.
The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is a classic method for synthesizing α,β-unsaturated ketones, commonly known as chalcones. nih.gov These chalcone intermediates can serve as versatile precursors for the synthesis of various heterocyclic systems, including pyrroles.
In one reported synthesis, a chalcone intermediate is formed via an aldol condensation between acetophenone (B1666503) and benzaldehyde. mdpi.com This α,β-unsaturated carbonyl compound then reacts with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions. The TosMIC anion adds to the chalcone, leading to a cyclization and subsequent elimination to form the pyrrole ring. mdpi.com This multi-step, one-pot reaction provides a direct route to highly substituted phenyl-pyrrol-yl-methanones. mdpi.com The initial Claisen-Schmidt condensation is therefore a critical step in building the necessary carbon framework for the subsequent pyrrole ring formation. This approach highlights how the ethanone (B97240) moiety can be incorporated into the final structure by using acetophenone derivatives as starting materials. nih.gov
The Knoevenagel condensation involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org This reaction is a fundamental tool in carbon-carbon bond formation and has been widely applied in the synthesis of functionalized organic molecules. nih.gov
In the context of pyrrole chemistry, the Knoevenagel condensation is often used to functionalize pre-existing pyrrole rings that bear a carbonyl group. For example, pyrrole-2-carboxaldehyde can undergo condensation with active methylene compounds like 3-cyanoacetylindole. researchgate.net The reaction leads to the formation of a new C-C double bond, extending the conjugation of the system. While many examples involve pyrrole aldehydes, the principle is applicable to ketones like this compound. The ethanone moiety provides the electrophilic carbonyl carbon necessary for the condensation with a nucleophilic active methylene compound. This reaction serves not to form the pyrrole ring itself, but to elaborate upon the pyrrole scaffold, demonstrating its utility in creating more complex, functionalized pyrrole derivatives. nih.gov
One-Pot Reaction Sequences for Enhanced Synthetic Efficiency
One-pot syntheses offer a significant advantage in chemical production by reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of 2-acetyl-pyrroles, a notable one-pot, two-step protocol has been developed starting from N-propargylic β-enaminones. This method involves the initial formation of a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate upon treatment with zinc chloride. Subsequent rearrangement of this intermediate in methanol, also catalyzed by zinc chloride, affords the desired 2-acetyl-1H-pyrrole. This process is versatile, tolerating a wide variety of substituents on the starting enaminone, and consistently produces the 2-acetyl-1H-pyrrole products in good to high yields.
While this specific protocol yields N-H or N-alkyl pyrroles, the underlying strategy of using β-enaminones as precursors is a powerful tool. β-Enaminones are versatile intermediates that can be synthesized through one-pot, three-component reactions involving an acetophenone, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and a secondary amine. These intermediates are then primed for cyclization into various heterocyclic systems. For example, pyrrole-based enaminones have been used as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines. The cyclization of 2-formylpyrrole-based enaminones with ammonium (B1175870) acetate can be optimized using different bases to produce pyrrolo[1,2-a]pyrazines, demonstrating the modularity of enaminone chemistry in creating fused heterocyclic systems efficiently. nih.gov
Cyclization and Rearrangement-Based Syntheses
Cyclization and rearrangement reactions are fundamental to the construction of the pyrrole ring, providing pathways to diverse and complex molecular architectures. These methods often involve the formation of key carbon-nitrogen bonds under thermal or catalytic conditions.
Intramolecular Heterocyclization Approaches to Pyrrole-Fused Systems
Intramolecular heterocyclization provides a powerful strategy for constructing pyrrole-fused systems, where a pre-formed N-phenyl precursor undergoes ring closure. A prominent example involves the gold-catalyzed cascade reaction of diynamides with isoxazoles. nih.gov This one-pot tandem catalysis first forms a 2-alkynylphenyl-3-pyrrole intermediate, which then undergoes an intramolecular cycloisomerization between the alkyne and the tethered pyrrole ring. nih.gov A key feature of this transformation is a 1,2-acyl shift that induces dearomatization of the pyrrole, leading to the formation of 3H-benzo[e]isoindoles. nih.gov
Another approach involves the iodine-mediated cyclization of intermediates formed from enolizable α,β-unsaturated aldehydes and aromatic amines. The reaction is proposed to proceed through the formation of an iodinated intermediate, which then enables an intramolecular cyclization by the imine moiety to afford N-arylpyrroles. nih.gov Free-radical intramolecular cyclization has also been employed to synthesize complex pyrrole-containing polyheterocycles, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinolines, starting from o-bromophenyl-substituted pyrrolylpyridinium salts.
Paal-Knorr Condensation and its Derivatives for Pyrrole Ring Formation
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely used methods for synthesizing substituted pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline (B41778), to form the N-phenyl pyrrole ring. wikipedia.orgrgmcet.edu.in To synthesize this compound, the logical precursors would be aniline and a 1,4-dicarbonyl compound like 3-acetyl-2,5-hexanedione (B1201896) or a related equivalent.
The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org The mechanism involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal, followed by a second attack on the other carbonyl to create a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This intermediate then dehydrates to yield the aromatic pyrrole ring. wikipedia.org
Recent research has focused on developing more environmentally friendly and efficient catalytic systems for the Paal-Knorr reaction. One such advancement is the use of mechanochemical activation (ball milling) in a solventless system. This "greener" approach has been tested with various solid, biosourced organic acids as catalysts, demonstrating rapid reaction times and high yields. researchgate.net
| Catalyst (10 mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| None | 15 | Trace |
| Oxalic Acid | 15 | 18 |
| Ascorbic Acid | 15 | 23 |
| Succinic Acid | 15 | 27 |
| Tartaric Acid | 15 | 34 |
| Camphorsulfonic Acid | 15 | 39 |
| Pyroglutamic Acid | 15 | 48 |
| Malonic Acid | 15 | 63 |
| Citric Acid | 15 | 74 |
| Citric Acid | 30 | 87 |
Reductive Cyclization Pathways for Novel Ring Architectures
Reductive cyclization offers a distinct pathway to N-aryl heterocycles by forming the critical C-N bond through the reduction of a suitable functional group, typically a nitro group, which then triggers cyclization. This approach is particularly valuable for synthesizing indoles, carbazoles, and other fused N-heterocycles from ortho-substituted nitroarenes. unimi.itnih.gov
A common strategy involves the palladium-catalyzed reductive carbonylation of nitroolefins. scribd.com In this process, carbon monoxide serves as the reductant, converting the nitro group into a reactive intermediate (such as a nitroso species) that readily cyclizes onto the adjacent olefin. unimi.it To circumvent the need for pressurized carbon monoxide gas, researchers have developed methods using CO surrogates like formate (B1220265) esters or by deoxygenating carbon dioxide in situ. unimi.itsci-hub.st For instance, phenyl formate has been shown to be an effective CO source in the palladium-catalyzed reductive cyclization of substituted nitro compounds. unimi.it
Electrophilic Substitution Reactions on the Pyrrole Nucleus
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. youtube.com Its reactivity towards electrophilic substitution is significantly greater than that of benzene (B151609). youtube.com In unsubstituted pyrrole, the preferred site of attack is the C2 (α) position, as the cationic intermediate (arenium ion) formed is more stabilized by resonance, with charge delocalization involving the nitrogen atom. youtube.com
However, in this compound, the C2 position is already occupied by an acetyl group. The acetyl group is an electron-withdrawing group and thus deactivates the pyrrole ring towards further electrophilic substitution. The N-phenyl group also influences the electron distribution of the ring. Consequently, electrophilic attack is directed to the remaining open positions, primarily the C4 and C5 positions.
Formylation and acetylation are classic examples of electrophilic aromatic substitution reactions that introduce carbonyl functionality.
Formylation: The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic rings like pyrrole. youtube.com Studies on 2-acylpyrroles show that formylation typically occurs at the C4 or C5 position. For this compound, the reaction with the Vilsmeier reagent (a mixture of phosphoryl chloride and dimethylformamide) would be expected to yield a mixture of 1-(1-phenyl-4-formyl-1H-pyrrol-2-yl)ethan-1-one and 1-(1-phenyl-5-formyl-1H-pyrrol-2-yl)ethan-1-one. The precise ratio of these products depends on the reaction conditions and the electronic influence of the N-phenyl group.
Acetylation: Friedel-Crafts acetylation involves reacting the substrate with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). chemguide.co.uk Direct acetylation of the pyrrole ring can be challenging due to its high reactivity and potential for polymerization under strong acidic conditions. google.com For a deactivated substrate like 2-acetylpyrrole (B92022), forcing conditions may be required, which can lead to complex product mixtures. Research indicates that acetylation of 2-substituted pyrroles generally favors substitution at the C4 position.
The table below summarizes the expected major products from these reactions.
| Reaction | Reagents | Expected Major Product(s) |
| Formylation | POCl₃, DMF | 1-(1-phenyl-4-formyl-1H-pyrrol-2-yl)ethan-1-one |
| 1-(1-phenyl-5-formyl-1H-pyrrol-2-yl)ethan-1-one | ||
| Acetylation | CH₃COCl, AlCl₃ | 1-(1-phenyl-4-acetyl-1H-pyrrol-2-yl)ethan-1-one |
This table represents expected outcomes based on general principles of pyrrole reactivity.
The regiochemical outcome of electrophilic substitution on 2-acetyl-1-phenylpyrrole is a balance between several factors:
The Deactivating Acetyl Group: The electron-withdrawing nature of the C2-acetyl group disfavors substitution at the adjacent C3 position and deactivates the entire ring.
The N-Phenyl Group: The orientation of the phenyl ring relative to the pyrrole nucleus affects its electronic influence (either activating or deactivating through inductive and resonance effects).
Inherent Pyrrole Reactivity: The α-positions (C2 and C5) are inherently more reactive than the β-positions (C3 and C4). With C2 blocked, C5 becomes a likely target. However, steric hindrance from the N-phenyl group can influence accessibility.
As a result, electrophilic attack generally leads to a mixture of C4 and C5 substituted positional isomers. The separation and characterization of these isomers are crucial for synthetic applications. Advanced catalytic systems, including chiral phosphoric acids and metal complexes, have been developed to control regioselectivity and even achieve atroposelective synthesis of axially chiral arylpyrroles in other systems, highlighting the ongoing interest in directing functionalization on the pyrrole core. nih.gov
Nucleophilic Additions and Condensation Reactions in Pyrrole Ketone Systems
The ketone functionality in this compound is a key site for reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This leads to nucleophilic addition reactions, where the hybridization of the carbonyl carbon changes from sp² to sp³, and its geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.com
Common nucleophilic addition reactions include:
Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-ol. youtube.com
Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (R-MgBr), results in the formation of tertiary alcohols. youtube.com
Cyanohydrin Formation: The addition of cyanide ion (from HCN or NaCN) yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org
Condensation Reactions: The α-hydrogens on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in condensation reactions. For instance, in a Claisen-Schmidt condensation, the enolate can react with an aromatic aldehyde (e.g., benzaldehyde) to form an α,β-unsaturated ketone, a chalcone derivative. mdpi.com Porphyrin synthesis often involves the condensation of pyrroles with aldehydes, demonstrating the fundamental reactivity between these two functional groups. rsc.org
The table below provides examples of these transformations.
| Reaction Type | Reagent(s) | Product Type |
| Reduction | NaBH₄, then H₂O | Secondary Alcohol |
| Grignard Addition | CH₃MgBr, then H₃O⁺ | Tertiary Alcohol |
| Condensation | Benzaldehyde, NaOH | Chalcone Derivative |
This table illustrates the versatility of the ketone group in synthetic transformations.
Intramolecular Rearrangement Processes
Derivatives of this compound can undergo fascinating intramolecular rearrangements, leading to the formation of structural isomers through the migration of substituents.
The Truce-Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from a heteroatom to an adjacent carbanion. manchester.ac.uk In the context of N-arylated pyrrole derivatives, this typically involves the migration of the N-phenyl group to a carbon atom on a side chain.
A modern variant of this reaction is the N-heterocyclic carbene (NHC)-catalyzed desulfonylative Smiles rearrangement. nih.gov In this process, a related pyrrole aldehyde substrate can be converted into a 2-aroyl pyrrole under mild, transition-metal-free conditions. nih.gov The mechanism involves the formation of a Breslow intermediate from the aldehyde and the NHC catalyst. This intermediate then undergoes the Smiles rearrangement through a Meisenheimer intermediate, followed by the extrusion of sulfur dioxide to drive the reaction to completion. nih.gov This type of rearrangement is a powerful tool for forming carbon-carbon bonds by converting a more easily formed carbon-heteroatom bond. nih.gov
Acyl groups on a pyrrole ring can migrate under acidic conditions. acs.org It has been observed that 2-acylpyrroles can rearrange to the thermodynamically more stable 3-acylpyrroles. This process is often catalyzed by strong acids. The mechanism is believed to involve protonation of the carbonyl oxygen, which enhances the electrophilicity of the acyl group. This is followed by a deacylation-reacylation sequence where the acyl group is cleaved from the C2 position and subsequently reattaches at the C3 position of the pyrrole nucleus. The driving force for this rearrangement is the formation of a more stable conjugated system in the 3-acylpyrrole isomer. The rates of these acid-catalyzed reactions are highly dependent on the specific acyl group and the substitution pattern on the pyrrole ring. acs.org
Reductive Transformations and their Mechanisms
Reductive processes involving pyrrole derivatives are crucial for the synthesis of complex nitrogen-containing heterocycles. These transformations can involve the cleavage of bonds within larger molecular scaffolds or the reduction of functional groups to initiate cyclization cascades.
A notable synthetic application involving a derivative of the title compound is the reductive cleavage of Diels-Alder cycloadducts. Research has demonstrated a novel method for synthesizing substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] through the reductive cleavage of cycloadducts derived from nitrosobenzene (B162901) and appropriately protected 1,2-dihydropyridines. researchgate.net
This process begins with a hetero-Diels-Alder reaction between a nitrosobenzene and a 1,2-dihydropyridine, which forms a bicyclic adduct. The subsequent reductive cleavage of the N-O bond in this adduct, often facilitated by reagents like molybdenum hexacarbonyl or catalytic amounts of copper(I) chloride, leads to the formation of the pyrrole ring and the desired amide product. researchgate.net This synthesis can be performed in a one-pot procedure, avoiding the isolation of the intermediate cycloadduct, which offers a practical and mild route to these pyrrole derivatives. researchgate.net
The mechanism involves the [4+2] cycloaddition as the initial step. The subsequent reductive step breaks the labile N-O bond, followed by a rearrangement and aromatization to furnish the stable 1-phenyl-1H-pyrrole core. The specific substituent on the final amide product is determined by the structure of the starting 1,2-dihydropyridine.
| Starting Materials | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Nitrosobenzene-derived cycloadducts with protected 1,2-dihydropyridines | Catalytic CuCl, mild conditions | Substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] | Not specified |
The carbonyl group of this compound is a key functional handle for further molecular elaboration, particularly through reduction and subsequent cyclization to form fused heterocyclic systems. The reduction of the acetyl group to a hydroxyethyl (B10761427) group creates a reactive intermediate poised for intramolecular cyclization.
The first step is the reduction of the ketone. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-ol. This transformation converts the planar carbonyl carbon into a chiral secondary alcohol center.
Following the reduction, the resulting alcohol can undergo an intramolecular electrophilic substitution reaction with the N-phenyl ring, typically under acidic conditions. This acid-catalyzed cyclization, akin to a Pictet-Spengler or Friedel-Crafts-type reaction, would involve the formation of a cationic intermediate at the benzylic position, which is then attacked by the electron-rich phenyl ring. This cascade leads to the formation of polycyclic structures, such as pyrrolo[1,2-a]quinolines. The synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been achieved through the cyclization of precursors like 2-(1-pyrrolyl)phenylacetic acid, demonstrating the feasibility of forming this fused ring system via intramolecular cyclization involving the N-phenyl group. researchgate.net
Reduction: The ketone at the C2 position of the pyrrole is reduced to a secondary alcohol.
Protonation and Water Elimination: In the presence of a strong acid, the hydroxyl group is protonated, forming a good leaving group (H₂O).
Carbocation Formation: Departure of water generates a secondary carbocation stabilized by the adjacent pyrrole ring.
Intramolecular Electrophilic Aromatic Substitution: The carbocation is attacked by the ortho-position of the N-phenyl ring, leading to the formation of a new six-membered ring.
Aromatization: A final deprotonation step re-establishes the aromaticity of the phenyl ring, yielding the fused pyrrolo[1,2-a]quinoline system.
| Step | Transformation | Typical Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Reduction of Carbonyl | NaBH₄ or LiAlH₄ | 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-ol |
| 2 | Intramolecular Cyclization | Strong acid (e.g., H₂SO₄, PPA) | Substituted Pyrrolo[1,2-a]quinoline |
Oxidative Coupling Reactions of N-Acyl Pyrroles with Aryl Halides
Oxidative coupling reactions provide a powerful tool for C-H bond functionalization, enabling the direct formation of C-C bonds. For N-acyl pyrroles, including derivatives of this compound, the acyl group can serve as an effective directing group for regioselective C-H activation.
Palladium-catalyzed direct C2-arylation of N-acyl pyrroles with aryl halides has been developed as a straightforward method for preparing valuable 2-arylpyrrole derivatives. In these reactions, the N-acyl group acts as a chelating directing group, facilitating the ortho-C-H activation at the C2 position of the pyrrole ring. This approach avoids the need for pre-functionalized pyrrole substrates, such as boronic acids or stannanes.
A typical catalytic system for this transformation employs a palladium catalyst, such as Pd(PPh₃)₄, in combination with an oxidant or a silver salt like Ag₂CO₃. The reaction proceeds with good substrate tolerance, allowing for the coupling of various N-acyl pyrroles with a range of aryl halides to produce the corresponding 2-arylated products in moderate to good yields. It has been noted that while N-benzoyl pyrroles react efficiently, other heterocyclic rings like thiophene (B33073) and furan (B31954) can be more reactive under similar catalytic conditions.
The proposed catalytic cycle generally involves:
Oxidative addition of the aryl halide to the Pd(0) catalyst to form a Pd(II) species.
Coordination of the N-acyl pyrrole to the palladium center.
Concerted metalation-deprotonation (CMD) or a similar C-H activation step at the C2 position of the pyrrole, directed by the acyl group, to form a palladacycle intermediate.
Reductive elimination from the palladacycle to form the C-C bond of the 2-arylpyrrole product and regenerate the Pd(0) catalyst.
| Substrates | Catalyst System | Key Features | Product Type |
|---|---|---|---|
| N-Acyl Pyrroles + Aryl Halides | Pd(PPh₃)₄ / Ag₂CO₃ | Acyl group as directing group; Regioselective at C2 position | 2-Aryl-N-acylpyrroles |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-ol |
| 1,2-dihydropyridine |
| 2-(1-pyrrolyl)phenylacetic acid |
| Ag₂CO₃ (Silver carbonate) |
| Lithium aluminum hydride |
| Molybdenum hexacarbonyl |
| N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] |
| Nitrosobenzene |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |
| Pyrrolo[1,2-a]quinoline |
| Sodium borohydride |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds by mapping the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and pyrrole rings, as well as the acetyl group. The protons on the phenyl group, typically appearing in the aromatic region (δ 7.0-8.0 ppm), would likely show complex splitting patterns due to coupling with adjacent protons. The pyrrole ring protons are also anticipated in the aromatic region, with their chemical shifts influenced by the electron-withdrawing acetyl group and the N-phenyl substituent. The methyl protons of the acetyl group would present as a singlet, likely in the upfield region (δ 2.0-3.0 ppm).
For comparison, the ¹H NMR spectrum of the parent 1-phenylpyrrole (B1663985) shows signals for the phenyl protons around δ 7.2-7.4 ppm and for the pyrrole protons at approximately δ 6.3 and 7.1 ppm. chemicalbook.com The introduction of an acetyl group at the 2-position of the pyrrole ring, as seen in 2-acetylpyrrole, would shift the pyrrole proton signals downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) |
| Acetyl (CH₃) | ~2.5 |
| Pyrrole H-3 | ~6.9 |
| Pyrrole H-4 | ~6.2 |
| Pyrrole H-5 | ~7.1 |
| Phenyl (ortho) | ~7.5 |
| Phenyl (meta) | ~7.4 |
| Phenyl (para) | ~7.3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the acetyl group (in the range of δ 190-200 ppm), the carbons of the phenyl and pyrrole rings, and the methyl carbon of the acetyl group. The chemical shifts of the pyrrole and phenyl carbons would be influenced by the substituents.
In a related compound, 1-(4-(1H-pyrrol-1-yl)phenyl)ethan-1-one, the carbonyl carbon appears at δ 196.4 ppm. rsc.org The carbons of the pyrrole ring in N-substituted pyrroles typically resonate between δ 100 and 140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Acetyl (C=O) | ~195 |
| Acetyl (CH₃) | ~27 |
| Pyrrole C-2 | ~132 |
| Pyrrole C-3 | ~115 |
| Pyrrole C-4 | ~110 |
| Pyrrole C-5 | ~125 |
| Phenyl (ipso) | ~140 |
| Phenyl (ortho) | ~126 |
| Phenyl (meta) | ~129 |
| Phenyl (para) | ~128 |
Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Halogenated Derivatives
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₂H₁₁NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (185.23 g/mol ).
Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO•, m/z 43) leading to a fragment at m/z 142, and the cleavage of the N-phenyl bond. The fragmentation pattern of 2-acetyl-1-pyrroline, a related compound, shows that the molecule can undergo complex polymerization and fragmentation. tugraz.at
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 185 | [M]⁺ |
| 170 | [M - CH₃]⁺ |
| 142 | [M - COCH₃]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, the most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ketone, typically appearing in the region of 1650-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic rings and the methyl group, C=C stretching of the aromatic rings, and C-N stretching vibrations.
The IR spectrum of a similar compound, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, shows a strong C=O stretch at 1631 cm⁻¹. physchemres.org
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1680 | C=O stretch (ketone) |
| ~1600-1450 | Aromatic C=C stretch |
| ~1350 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the conjugated system formed by the phenyl and pyrrole rings and the acetyl group. The presence of this extended conjugation is likely to result in absorption maxima at longer wavelengths compared to the individual chromophores.
The UV-Vis spectrum of pyrrole exhibits absorption bands around 250 nm and 287 nm. researchgate.net For N, N-bis (1H-pyrrole-2yl) methylene naphthalene-2, 3-diamine, absorption peaks are observed at 225, 287, and 350 nm. researchgate.net
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Electronic Transition |
| ~250-290 | π → π* (Pyrrole ring) |
| ~300-350 | π → π* (Extended conjugation) |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation (Applicable to Related Crystalline Analogues)
Conformation of the N-Phenyl Group:
The orientation of the phenyl group relative to the pyrrole ring is a critical conformational feature. In the crystal structure of the parent compound, 1-phenylpyrrole, the two aromatic rings are not coplanar. This deviation from planarity is a common feature in N-arylpyrroles and is attributed to steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring.
An analogous compound, (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one, provides further insight. In its crystal structure, the dihedral angle between the benzene and pyrrole rings is reported to be 29.3°. nih.gov This twisted conformation helps to alleviate steric strain. It is therefore highly probable that the phenyl and pyrrole rings in this compound also adopt a non-coplanar arrangement in the solid state.
Orientation of the Acetyl Group:
The conformation of the 2-acetyl group relative to the pyrrole ring can be understood from the crystal structure of 2-acetylpyrrole. researchgate.net In this molecule, the acetyl group is nearly coplanar with the pyrrole ring, which allows for conjugation between the carbonyl group and the π-system of the pyrrole ring. This planarity is often observed in 2-acylpyrroles.
The solid-state structure of 2-acetylpyrrole reveals the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds between the amine and carbonyl groups. researchgate.net However, in this compound, the pyrrole nitrogen is substituted with a phenyl group, precluding such hydrogen bonding.
Predicted Molecular Geometry:
Based on the analysis of its analogues, the predicted solid-state conformation of this compound would feature a twisted arrangement between the phenyl and pyrrole rings. The acetyl group is expected to be largely coplanar with the pyrrole ring to maximize π-conjugation. The key structural parameters, inferred from related crystal structures, are summarized in the tables below.
Interactive Data Table: Crystallographic Data of Analogous Compounds
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 2-Acetylpyrrole | Monoclinic | P2₁/n | 13.085 (4) | 5.172 (2) | 14.155 (5) | 90.158 (5) | researchgate.net |
Interactive Data Table: Selected Bond Lengths and Angles from Analogous Compounds
| Compound Name | Bond | Length (Å) | Angle | Degrees (°) | Reference |
| 2-Acetylpyrrole | C=O | 1.233 (2) & 1.236 (2) | C(pyr)-C(acetyl)-O | 120.4 (1) & 120.5 (1) | researchgate.net |
| C(pyr)-C(acetyl) | 1.450 (2) & 1.452 (2) | C(pyr)-C(acetyl)-C(methyl) | 119.5 (1) & 119.6 (1) | researchgate.net |
Interactive Data Table: Dihedral Angles in Analogous Compounds
| Compound Name | Dihedral Angle | Degrees (°) | Reference |
| (E)-3-(1-Methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one | Benzene ring - Pyrrole ring | 29.3 | nih.gov |
It is important to note that crystal packing forces can influence the observed conformation. Intermolecular interactions, such as C—H⋯O and π-π stacking, can lead to deviations from the gas-phase or solution-state geometry. nih.gov In the absence of a direct crystal structure for the title compound, these values from closely related molecules provide the most reliable estimation of its solid-state geometry.
Computational Chemistry and Molecular Modeling Studies of 1 1 Phenyl 1h Pyrrol 2 Yl Ethan 1 One Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electronic structure, stability, and reactivity, and can predict spectroscopic data.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Parameter Prediction
No specific Density Functional Theory (DFT) studies predicting the electronic structure, stability, or spectroscopic parameters for 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one have been reported. Such a study would typically involve geometry optimization to find the most stable conformation and calculation of properties like HOMO-LUMO energy gaps, dipole moments, and vibrational frequencies. While DFT has been applied to other acetyl-bearing heterocyclic compounds and various pyrrole (B145914) derivatives to investigate these aspects, the data for the title compound is not available.
Atoms in Molecules (AIM) Analysis for Intra- and Intermolecular Interactions
There are no published Atoms in Molecules (AIM) analyses for this compound. This method is used to investigate the topology of the electron density to characterize chemical bonding and non-covalent interactions, such as hydrogen bonds and van der Waals forces, within and between molecules.
Advanced Solvation Models for Reactive Systems Under Extreme Conditions (e.g., XP-PCM)
Research employing advanced solvation models like the extreme-pressure polarizable continuum model (XP-PCM) to study this compound under extreme conditions is not present in the current body of scientific literature. These models are crucial for understanding reaction mechanisms and stability in solution, particularly under high pressure or temperature.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking and simulation are key tools in drug discovery and molecular biology to predict how a molecule might interact with a biological target.
Predictive Modeling of Binding Affinities and Molecular Recognition Events with Biological Targets
There are no molecular docking studies available that model the binding affinity or molecular recognition of this compound with any specific biological targets. While docking studies have been performed on a wide range of fused pyrroles and other derivatives against targets like kinases and enzymes, this specific compound has not been investigated in that context. nih.govresearchgate.net
Conformational Analysis and Molecular Dynamics Simulations for Dynamic Interaction Studies
Conformational analysis and molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule and its interactions over time. Currently, there are no published MD simulation studies that describe the conformational landscape or the dynamic interactions of this compound, either in isolation or in complex with a protein.
In Silico Pharmacokinetic Predictions (ADME): Computational Assessment of Absorption, Distribution, Metabolism, and Excretion Properties
In the landscape of modern drug discovery, the early assessment of a compound's pharmacokinetic profile is a critical step that significantly influences its potential for further development. Undesirable pharmacokinetic properties are a primary cause of late-stage clinical trial failures. To mitigate this risk, computational, or in silico, methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities before their synthesis, thereby saving considerable time and resources. nih.govnih.gov These predictive models use the chemical structure of a molecule to forecast its behavior within a biological system. nih.gov
While specific, comprehensive in silico ADME studies for this compound are not extensively detailed in publicly available literature, its pharmacokinetic profile can be reliably predicted using a variety of established computational tools and methodologies, such as Quantitative Structure-Activity Relationship (QSAR) models and web-based platforms like SwissADME and pkCSM. nih.govmdpi.com These approaches analyze molecular descriptors—such as lipophilicity (LogP), molecular weight, polar surface area, and hydrogen bond donors/acceptors—to estimate the compound's ADME characteristics. mdpi.com The evaluation of related pyrrole-based compounds in various studies provides a strong foundation for understanding the likely pharmacokinetic behavior of this specific molecule. ijper.orgresearchgate.net
Absorption: This parameter gauges how effectively a compound enters the bloodstream. Key indicators for oral absorption include high intestinal absorption and good cell membrane permeability. Computational models often predict Human Intestinal Absorption (HIA) and Caco-2 cell permeability. For a molecule like this compound, its relatively small size and moderate lipophilicity suggest a high probability of good intestinal absorption. Adherence to criteria like Lipinski's Rule of Five is also assessed to determine its drug-likeness and potential for oral bioavailability. mdpi.com
Distribution: Following absorption, a compound's distribution throughout the body is crucial. Important predicted parameters include Plasma Protein Binding (PPB) and the ability to cross the Blood-Brain Barrier (BBB). High PPB can limit the amount of free compound available to exert its therapeutic effect. researchgate.net The predicted BBB permeability is vital for drugs targeting the central nervous system (CNS), while low permeability is desirable for peripherally acting agents to avoid CNS side effects.
Metabolism: This refers to the chemical modification of the compound by the body, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). Such predictions are critical for anticipating potential drug-drug interactions.
The table below summarizes the key ADME parameters that are typically evaluated in a computational assessment for a compound such as this compound. The values for related, representative pyrrole derivatives from published studies are included to provide context for the expected properties.
Table 1: Representative In Silico ADME Predictions for Pyrrole-Based Compounds
| Parameter | Pharmacokinetic Relevance | Predicted Outcome for Representative Pyrrole Derivatives |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Percentage of compound absorbed through the gut. | High (Typically >80-90%) |
| Caco-2 Permeability | Predicts intestinal permeability. | Moderate to High |
| Lipinski's Rule of Five | Assesses drug-likeness for oral administration. | Generally Compliant (0-1 Violations) |
| Distribution | ||
| Plasma Protein Binding (PPB) | The extent to which a drug binds to blood plasma proteins. | Moderate to High |
| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system. | Variable; often predicted as non-penetrant |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Potential to inhibit a key drug-metabolizing enzyme. | Typically predicted as a non-inhibitor |
| CYP450 3A4 Inhibitor | Potential to inhibit a key drug-metabolizing enzyme. | Typically predicted as a non-inhibitor |
| Excretion | ||
| Total Clearance (Log Cltot) | Rate of drug removal from the body. | Low to Moderate |
Note: The predicted outcomes are based on general findings for small molecule pyrrole derivatives in computational studies and serve as an illustrative guide. Actual values for this compound would require a specific computational analysis.
Based on the analysis of its structural features and data from analogous compounds, this compound is anticipated to possess a favorable pharmacokinetic profile for oral administration. The predictions generally suggest good absorption and bioavailability, with a low likelihood of significant inhibition of major metabolic enzymes. Such in silico assessments are invaluable for prioritizing lead candidates and guiding further experimental investigation in the drug development pipeline. nih.govnih.gov
Advanced Research Applications and Functional Investigations of 1 1 Phenyl 1h Pyrrol 2 Yl Ethan 1 One Systems and Derivatives Excluding Therapeutic and Safety Profiles
Derivatization and Diversification for Specific Research Probes
The chemical scaffold of 1-(1-phenyl-1H-pyrrol-2-yl)ethan-1-one serves as a versatile starting point for the synthesis of a diverse array of more complex molecular architectures. Through various synthetic transformations, researchers have successfully derivatized this core structure to develop novel compounds for advanced research applications. These derivatization strategies enable the exploration of new chemical spaces and the generation of molecular probes with tailored properties.
Synthesis of Novel Chalcone (B49325) and Allylidene Hydrazine (B178648) Carboximidamide Analogues
The presence of a reactive acetyl group in this compound makes it an ideal precursor for the synthesis of chalcones, which are characterized by an α,β-unsaturated ketone system. The Claisen-Schmidt condensation is a widely employed method for this transformation, involving the reaction of the starting pyrrole (B145914) derivative with various aromatic aldehydes in the presence of a base catalyst. jchemrev.com This reaction is generally carried out in an alcoholic solvent at temperatures ranging from room temperature to 50°C. The choice of base can influence the reaction yield, with sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and barium hydroxide (Ba(OH)₂) being commonly used. jchemrev.com
A series of novel pyrrole-based chalcones have been synthesized by reacting 2-acetyl-1-methylpyrrole (B1200348) with 5-(aryl)furfural derivatives. nih.gov This reaction proceeds via a base-catalyzed Claisen-Schmidt condensation, yielding compounds with an extended conjugation system. nih.gov The general synthetic route for these chalcone derivatives is depicted below.
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Reaction Conditions | Product | Reference |
| 2-acetyl-1-methylpyrrole | 5-(aryl)furfural | NaOH | Methanol | r.t., 48 h | 1-(1-Methyl-1H-pyrrol-2-yl)-3-(5-(aryl)furan-2-yl)prop-2-en-1-one | nih.gov |
| Acetophenone (B1666503) derivatives | Benzaldehyde derivatives | KOH | Ethanol | 40 °C, Ultrasound | Chalcones | mdpi.com |
| Acetophenone | Benzaldehyde | Aqueous alcoholic alkali | - | 50°C for 12-15 hours or RT for one week | Chalcone |
Further derivatization of these chalcones can lead to the formation of allylidene hydrazine carboximidamide analogues. This is typically achieved through the nucleophilic addition of aminoguanidine (B1677879) hydrochloride to the chalcone backbone. nih.gov This reaction transforms the α,β-unsaturated ketone into a guanidine-containing scaffold, which has been explored for its potential as a dual inhibitor of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.govrsc.org The synthesis involves a multi-step process starting with the benzylation of N-benzyl pyrrole, followed by a Claisen-Schmidt condensation to form the chalcone, and finally the addition of aminoguanidine hydrochloride. nih.gov A total of 72 derivatives with pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide and indol-3-yl-phenyl allylidene hydrazine carboximidamide scaffolds have been synthesized and evaluated. researchgate.netnih.gov
Construction of Triazole and Pyranopyrimidine Scaffolds Incorporating Pyrrole Moieties
The pyrrole nucleus can be incorporated into more complex heterocyclic systems, such as triazoles and pyranopyrimidines, to generate novel molecular frameworks. The synthesis of 1,2,3-triazoles often proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.govresearchgate.net This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne. nih.govfrontiersin.org For instance, 1,4-disubstituted-1,2,3-triazoles can be synthesized from ethyl propionate (B1217596) by reacting it with an azide in the presence of a copper(I) catalyst. nih.gov
The construction of pyranopyrimidine scaffolds fused with a pyrrole ring has also been reported. These syntheses often involve multi-component reactions. For example, pyranopyrimidine derivatives can be prepared through a two-step synthesis. The initial step is a three-component, one-pot reaction of pyrrole-2-carboxaldehyde, malononitrile, and a C-H activated acid like 3-methyl-1-phenyl-2-pyrazoline-5-one, dimedone, or barbituric acid, catalyzed by magnesium oxide nanoparticles (MgO-NPs). chemmethod.com The resulting intermediate is then cyclized with isothiocyanatobenzene to yield the final pyranopyrimidine derivatives. chemmethod.com Another approach involves a three-component reaction of aryl aldehydes, malononitrile, and barbituric acid, which can be catalyzed by triethylammonium (B8662869) acetate (B1210297). nih.gov
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Three-component, one-pot reaction and cyclization | Pyrrole-2-carboxaldehyde, malononitrile, 3-methyl-1-phenyl-2-pyrazoline-5-one/dimedone/barbituric acid, then isothiocyanatobenzene | MgO-NPs, reflux | Pyranopyrimidine derivatives | chemmethod.com |
| Three-component reaction | Aryl aldehydes, malononitrile, barbituric acid | Triethylammonium acetate | Pyranopyrimidine derivatives | nih.gov |
| Multicomponent condensation | Barbituric acid, uracil, and other reagents | Tetrabutylammonium bromide (TBAB) | Pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |
Formation of Polycyclic Systems: Pyrrolobenzothiadiazocine Ring System Formations
Synthesis of Poly-Pyrrole Systems: Monosubstituted Hexapyrrolylbenzenes and Pentasubstituted Pyrroles
The synthesis of molecules containing multiple pyrrole units has been an area of active research. One such class of compounds is the hexapyrrolylbenzenes, which can be synthesized through the sequential nucleophilic substitution of hexafluorobenzene (B1203771) with pyrrole anions. researchgate.net This method allows for the creation of propeller-shaped donor-acceptor systems. researchgate.net The reaction conditions, such as temperature and reaction time, can be controlled to achieve the desired degree of substitution. researchgate.net
The synthesis of highly substituted pyrroles, such as pentasubstituted pyrroles, presents a synthetic challenge. A titanium-catalyzed [2+2+1] heterocoupling reaction of heteroatom-substituted alkynes has been developed for the efficient synthesis of 2-heteroatom-substituted pyrroles. nih.govrsc.org These intermediates can then undergo a one-pot sequential Suzuki coupling reaction to yield pentasubstituted 2-aryl pyrroles. nih.govrsc.org Another metal-free approach for the preparation of pentasubstituted pyrroles involves a base-promoted cascade addition–cyclization of propargylamides or allenamides with trimethylsilyl (B98337) cyanide. rsc.orgsemanticscholar.org
| Product Type | Synthetic Method | Key Reactants | Key Features | Reference |
| Monosubstituted Hexapyrrolylbenzenes | Sequential nucleophilic substitution | Hexafluorobenzene, Pyrrole, NaH | Formation of propeller-shaped donor-acceptor systems | researchgate.net |
| Pentasubstituted 2-Aryl Pyrroles | Ti-catalyzed [2+2+1] heterocoupling followed by Suzuki coupling | Heteroatom-substituted alkynes | One-pot sequential reaction | nih.govrsc.org |
| Pentasubstituted Pyrroles | Base-promoted cascade addition–cyclization | Propargylamides/allenamides, Trimethylsilyl cyanide | Metal-free synthesis | rsc.orgsemanticscholar.org |
Heterocycle Conjugation: Oxadiazole and Other Fused Systems with Pyrrole Moieties
The conjugation of pyrrole moieties with other heterocycles, such as oxadiazoles, can lead to hybrid molecules with interesting properties. The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of diacylhydrazines or the reaction of hydrazides with various reagents. For example, 2-amino-1,3,4-oxadiazoles can be synthesized from the reaction of a hydrazide with ammonium (B1175870) thiocyanate, followed by a desulfurization reaction. rsc.orgresearchgate.net These oxadiazole units can then be coupled to other molecules, such as peptides. rsc.orgresearchgate.net The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through a one-pot reaction of nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation. organic-chemistry.org
Design and Synthesis of Sulfonamide Bridged Pyrrol-2-one Derivatives for Enzyme Inhibition Studies
The incorporation of a sulfonamide group into a pyrrole-containing scaffold has been a strategy for developing enzyme inhibitors. Novel 3-sulfonamide pyrrol-2-one derivatives have been synthesized via a one-pot, three-component method using trifluoroacetic acid as a catalyst. nih.govacs.org This reaction involves the condensation of a meta-amino sulfonamide, an aldehyde derivative, and pyruvic acid in ethanol. acs.org The resulting pyrrol-2-one derivatives, containing two sulfonamide groups, have been investigated as inhibitors of human carbonic anhydrase isoforms. nih.govacs.org The synthesis of chlorinated sulfonamides has also been reported by reacting substituted anilines with 4-chlorobenzenesulfonyl chloride under basic conditions in an aqueous medium. researchgate.net These compounds have been screened for their inhibitory activity against various enzymes. researchgate.net
| Product | Synthetic Method | Reactants | Catalyst | Application | Reference |
| 3-Sulfonamide pyrrol-2-one derivatives | One-pot, three-component reaction | meta-Amino sulfonamide, Aldehyde derivatives, Pyruvic acid | Trifluoroacetic acid | Carbonic anhydrase inhibitors | nih.govacs.org |
| Chlorinated sulfonamides | Reaction of anilines with sulfonyl chloride | Substituted anilines, 4-chlorobenzenesulfonyl chloride | Basic pH | Enzyme inhibition studies | researchgate.net |
Utilization as Key Building Blocks in Complex Organic Molecule Synthesis
The inherent reactivity of the pyrrole ring, coupled with the functional handles provided by the phenyl and acetyl groups, makes this compound a valuable precursor in the synthesis of more complex molecular architectures. Researchers have utilized this compound and its close analogs as key building blocks to construct a variety of heterocyclic systems and biologically relevant scaffolds.
One notable application is in the synthesis of substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides]. A novel and straightforward method for obtaining these complex amides involves the reductive cleavage of nitrosobenzene-derived cycloadducts with appropriately protected 1,2-dihydropyridines. This transformation can be efficiently carried out in a one-pot procedure, highlighting the utility of the 1-phenyl-1H-pyrrol-2-yl moiety as a stable and versatile component in the construction of intricate organic molecules. mdpi.com
Furthermore, the general class of pyrrole derivatives serves as a cornerstone in the synthesis of numerous natural products and bioactive compounds, including alkaloids. nih.govrsc.org While direct total syntheses originating from this compound are not extensively documented in readily available literature, its structural motifs are present in various complex heterocyclic systems. The principles of multicomponent reactions, which are powerful tools for the rapid assembly of complex molecules, have been widely applied to the synthesis of polysubstituted pyrroles. researchgate.netorientjchem.orgorientjchem.orgnih.gov These reactions often involve the condensation of amines, dicarbonyl compounds, and other reactants, suggesting that this compound could be a valuable substrate in such transformations for the generation of diverse molecular libraries.
The following table summarizes some of the complex molecular systems that can be accessed through synthetic pathways involving this compound and its derivatives.
| Starting Material | Synthetic Method | Resulting Complex Molecule | Reference |
| Phenylnitroso Diels-Alder adducts with 1,2-dihydropyridines | Reductive cleavage | N-[1-(1-Phenyl-1H-pyrrol-2-yl)alkylamides] | mdpi.com |
| α-Hydroxyketones, oxoacetonitriles, and primary amines | One-pot multicomponent reaction | N-Substituted 2,3,5-functionalized 3-cyanopyrroles | mdpi.com |
| Aldehydes, N-(sulfonamido)-acetophenones, and activated methylene (B1212753) compounds | One-pot multicomponent reaction | Polysubstituted 2-aminopyrroles | nih.gov |
Supramolecular Chemistry Research
The field of supramolecular chemistry focuses on the study of non-covalent interactions and the design of self-assembling molecular systems. The structural features of this compound, particularly the hydrogen-bonding capabilities of the pyrrole N-H group (in the absence of the N-phenyl substituent) and the acetyl carbonyl group, make its derivatives attractive candidates for supramolecular research.
Investigation of Anion Binding Sites and Receptor Design Principles
Pyrrole-containing molecules have been extensively investigated as anion receptors due to the ability of the pyrrole N-H proton to act as a hydrogen bond donor. nih.gov The design of synthetic anion receptors is a significant area of supramolecular chemistry, with applications in sensing, transport, and catalysis. While the N-phenyl substitution in the target compound precludes the direct involvement of the pyrrole nitrogen in hydrogen bonding, derivatives lacking this substitution or those where the acetyl group is modified to include hydrogen bond donors are of great interest.
The fundamental principle behind anion recognition by pyrrole-based receptors is the formation of multiple hydrogen bonds between the electron-deficient pyrrole N-H protons and the electron-rich anion. The strength and selectivity of this binding can be tuned by modifying the electronic properties of the pyrrole ring and by pre-organizing the binding sites. For instance, the incorporation of electron-withdrawing groups on the pyrrole ring enhances the acidity of the N-H proton, leading to stronger anion binding.
A study on preorganized homochiral pyrrole-based receptors demonstrated their ability to bind various anions with high affinity. nih.gov These receptors, synthesized from 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethan-1-one, showcase the utility of the acetylpyrrole moiety in constructing tripodal anion receptors. The binding affinities of these receptors for different anions were determined using absorption spectroscopy, revealing a 1:1 stoichiometry between the receptor and the anion.
The following table presents the association constants (Kₐ) for a tripodal tris(pyrrolamide) receptor with various anions, illustrating the selective nature of these interactions.
| Anion | Association Constant (Kₐ) in M⁻¹ |
| Cl⁻ | 1,200 |
| Br⁻ | 400 |
| I⁻ | < 100 |
| HSO₄⁻ | 3,500 |
| H₂PO₄⁻ | 8,000 |
Data adapted from a study on a tripodal tris(pyrrolamide) receptor. nih.gov
Exploration of Self-Assembled Structures and Molecular Packing Arrangements
The ability of molecules to self-assemble into well-defined supramolecular architectures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The crystal engineering of organic molecules relies on understanding and controlling these interactions to create materials with desired properties.
While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related compounds offer insights into its potential for self-assembly. For example, the crystal structure of (E)-3-(1-methyl-1H-pyrrol-2-yl)-1-phenyl-prop-2-en-1-one, a chalcone derivative, reveals a slightly twisted conformation with the benzene (B151609) and pyrrole rings being non-coplanar. nih.govresearchgate.net In the crystal, intermolecular C-H···O hydrogen bonds lead to the formation of dimers. nih.govresearchgate.net
Similarly, 2-acetylpyrrole (B92022), the parent compound without the N-phenyl group, forms centrosymmetric dimers in the solid state through N-H···O hydrogen bonds between the pyrrole N-H and the carbonyl oxygen of a neighboring molecule. researchgate.net This demonstrates the strong propensity of the acetylpyrrole moiety to engage in directional hydrogen bonding, a key factor in predictable crystal packing. The presence of the phenyl group in this compound introduces the possibility of π-π stacking interactions, which could further influence the supramolecular assembly and lead to the formation of one-, two-, or three-dimensional networks. mdpi.com
Materials Science Research Avenues
The electronic and photophysical properties of pyrrole-based systems have made them attractive targets for materials science research, particularly in the development of organic electronic devices. The conjugated π-system of the pyrrole ring, which can be extended through chemical modification, is central to these applications.
Studies on Optoelectronic Properties of Pyrrole-Based Conjugated Systems
Conjugated polymers containing pyrrole units are known for their interesting optoelectronic properties, which can be tuned by altering the chemical structure of the polymer backbone and the nature of any substituents. rsc.orgrsc.orgresearchgate.nettue.nl The introduction of a 1-phenyl-2-acetylpyrrole moiety into a polymer chain would be expected to influence its electronic properties. The phenyl group can extend the π-conjugation, while the acetyl group, being electron-withdrawing, can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
DFT calculations on oligopyrroles and their derivatives have shown that the HOMO and LUMO energy levels, and consequently the energy gap, can be effectively tuned by the introduction of various substituent groups. researchgate.net This tunability is crucial for designing materials with specific absorption and emission characteristics for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The photophysical properties of conjugated polymers are often investigated using UV-Vis absorption and photoluminescence spectroscopy. The following table provides a hypothetical comparison of the expected changes in optoelectronic properties upon incorporating this compound into a conjugated polymer backbone, based on general principles of polymer design.
| Property | Effect of N-Phenyl Group | Effect of 2-Acetyl Group |
| Absorption Maximum (λₘₐₓ) | Red-shift due to extended conjugation | Blue-shift due to electron-withdrawing nature, but can also lead to intramolecular charge transfer bands |
| HOMO Energy Level | Raised due to increased electron density from the phenyl ring | Lowered due to the electron-withdrawing effect |
| LUMO Energy Level | Slightly lowered due to extended conjugation | Significantly lowered due to the electron-withdrawing effect |
| Energy Gap (E) | Narrowed | Narrowed, potentially leading to absorption at longer wavelengths |
Precursors for Conductive Polymers and Functional Materials
Polypyrrole is one of the most studied conductive polymers due to its high conductivity, good environmental stability, and ease of synthesis. du.ac.irresearchgate.netijert.org The electrical conductivity of polypyrrole can be modulated by doping and by introducing substituents onto the pyrrole ring.
The polymerization of 2-acetylpyrrole has been shown to yield a polymer with enhanced optical and electrical properties suitable for optoelectronic devices. The presence of the acetyl group can influence the morphology and electronic structure of the resulting polymer. While the direct polymerization of this compound is not widely reported, it is conceivable that it could be polymerized, either chemically or electrochemically, to produce a conductive polymer.
The synthesis of conductive polymers often involves oxidative polymerization using chemical oxidants like iron(III) chloride or electrochemical methods. researchgate.netijert.orgsci-hub.se The conductivity of the resulting polymers is typically measured using the four-probe technique. The potential of polymers derived from this compound as functional materials extends beyond simple conductivity, with potential applications in sensors, electrochromic devices, and as components in organic electronic circuits.
Conclusion and Future Research Directions
Summary of Current Academic Research Status of 1-(1-Phenyl-1H-pyrrol-2-yl)ethan-1-one and Related Systems
The academic research landscape for this compound and its analogs is primarily centered on their synthesis and utilization as versatile building blocks for more complex heterocyclic systems. The core structure, featuring a phenyl group on the pyrrole (B145914) nitrogen and an acetyl group at the 2-position, serves as a key intermediate in the development of a variety of functional molecules.
Current research demonstrates that N-aryl pyrroles are frequently prepared via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline (B41778). rsc.org These N-phenyl pyrrole scaffolds are then employed in subsequent reactions. For instance, they are used in visible light-mediated annulation reactions with arylalkynes to produce complex fused heterocyclic systems like pyrrolo[1,2-a]quinolines. rsc.org
Derivatives of this system have been explored for their potential biological activities. Arylpyrrole derivatives are recognized as important intermediates in the synthesis of compounds with potential anti-inflammatory and analgesic properties. researchgate.net Furthermore, research has extended into creating novel pyrrole derivatives with insecticidal activity against agricultural pests like the cotton leafworm, Spodoptera littoralis. nih.gov In the field of materials science, multi-phenyl-substituted pyrroles have been investigated for their unique photophysical properties, such as aggregation-induced emission (AIE), leading to applications as fluorescent thermometers and chemical sensors for detecting metal ions like Cd(II). researchgate.net While direct research on this compound is often embedded within the context of these larger molecular goals, its role as a fundamental precursor is well-established.
Table 1: Summary of Research Areas for Phenyl-Substituted Pyrroles
| Research Area | Key Findings | Representative Applications |
|---|---|---|
| Synthetic Chemistry | Development of synthetic routes like Paal-Knorr and visible-light photocatalysis. | Precursors for pyrrolo[1,2-a]quinolines and other fused heterocycles. rsc.org |
| Medicinal Chemistry | Serves as an intermediate for compounds with potential biological activity. | Analogs of anti-inflammatory drugs and potential anticancer agents. researchgate.netmdpi.com |
| Agrochemicals | Synthesis of novel pyrrole derivatives tested for insecticidal properties. | Development of new pesticides. nih.gov |
| Materials Science | Multi-phenyl-substituted pyrroles exhibit aggregation-induced emission (AIE). | Fluorescent thermometers and chemosensors. researchgate.net |
Unexplored Synthetic Avenues and Methodological Advancements
While classical methods like the Paal-Knorr synthesis provide reliable access to the N-phenylpyrrole core, significant opportunities exist for methodological advancement. rsc.org The exploration of greener, more efficient, and atom-economical synthetic strategies remains a key objective for future research.
One promising area is the expansion of photocatalytic methods. The successful use of visible light-mediated annulation to build complex scaffolds from N-arylpyrroles suggests that other light-driven reactions could be developed for the direct synthesis and functionalization of this compound. rsc.org This could include C-H activation and functionalization reactions that avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Furthermore, the development of novel one-pot procedures represents a significant unexplored avenue. A one-pot synthesis for 2-phenylpyrrole from acetophenone (B1666503) oxime and acetylene (B1199291) has been reported, highlighting the potential for highly efficient, technologically-oriented processes. researchgate.net Applying similar principles to synthesize the target compound directly from simpler, readily available precursors could offer substantial advantages in terms of cost and environmental impact. The use of heterogeneous catalysts, such as the palladium-supported systems used in the dehydrogenation of 2-phenyl-1-pyrroline, could also be explored to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net
Finally, flow chemistry presents an opportunity for methodological advancement. The precise control over reaction parameters (temperature, pressure, reaction time) offered by flow reactors could lead to improved yields, higher purity, and safer handling of reactive intermediates in the synthesis of this compound and its derivatives.
Potential for Novel Reaction Mechanisms and Theoretical Insights
The reactivity of the this compound system offers fertile ground for the discovery of novel reaction mechanisms and for gaining deeper theoretical insights. The interplay between the electron-rich pyrrole ring, the electron-withdrawing acetyl group, and the N-phenyl substituent creates a unique electronic environment that can be exploited in catalysis and organic transformations.
Future research could focus on elucidating the mechanisms of reactions involving this scaffold. For example, in the palladium-catalyzed dehydrogenation of related pyrroline (B1223166) systems, a proposed mechanism involves oxidative addition and reductive elimination steps on the metal center. researchgate.net Detailed mechanistic studies, including kinetic analysis and isotopic labeling, could validate and refine such proposed pathways for reactions involving the title compound.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, could provide profound theoretical insights. Such studies can be used to model the electronic structure, predict sites of reactivity (nucleophilicity and electrophilicity), and calculate the energy barriers for various reaction pathways. As demonstrated in studies of other complex pyrrole systems, DFT can help rationalize observed outcomes and guide the design of new experiments. mdpi.com For this compound, theoretical studies could explore:
The rotational barrier of the N-phenyl group and its influence on the planarity and aromaticity of the pyrrole ring.
The enol-enolate chemistry of the acetyl group and its participation in aldol-type condensations.
The mechanism of electrophilic substitution on the pyrrole ring, predicting the regioselectivity at the C3, C4, and C5 positions.
These theoretical investigations could uncover subtle electronic effects and pave the way for the rational design of new catalysts and reactions with unprecedented selectivity and efficiency.
Emerging Applications in Interdisciplinary Scientific Fields
The unique structural and electronic properties of this compound make it a promising candidate for applications that span multiple scientific disciplines. While its role as a synthetic intermediate is established, its potential as a core functional unit in advanced materials and biological probes is an emerging area of interest.
Table 2: Potential Interdisciplinary Applications
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Scaffold for Kinase Inhibitors | The N-arylpyrrole motif is present in some kinase inhibitors; the acetyl group provides a handle for further functionalization. |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Arylpyrrole derivatives can form the basis of emissive materials; functionalization can tune electronic and photophysical properties. researchgate.net |
| Coordination Chemistry | Novel Ligand Design | The acetyl and pyrrole nitrogen atoms can act as coordination sites for metal ions, leading to new catalysts or metal-organic frameworks (MOFs). mdpi.com |
| Chemical Sensing | Chemosensors for Ions/Molecules | The core structure can be incorporated into larger systems designed to change color or fluorescence upon binding to a specific analyte. researchgate.net |
| Agrochemicals | Fungicides and Herbicides | The broad biological activity of pyrrole derivatives suggests potential applications beyond insecticides. nih.gov |
In medicinal chemistry, beyond its use in anti-inflammatory agents, the scaffold could be elaborated to target other biological systems. The acetyl group is a versatile handle for constructing more complex side chains, potentially leading to new classes of enzyme inhibitors or receptor modulators.
In materials science, the N-phenylpyrrole core is a component of AIE-active molecules. researchgate.net By systematically modifying the substituents on the phenyl ring and elaborating the acetyl group into more extended conjugated systems, new materials with tailored optical and electronic properties could be developed for use in OLEDs, organic photovoltaics, and nonlinear optics.
In coordination chemistry, the acetyl group's carbonyl oxygen and the pyrrole ring's nitrogen atom could act as a bidentate ligand for metal ions. This could lead to the synthesis of novel metal complexes with interesting catalytic, magnetic, or photoluminescent properties, as seen in related systems involving pyrrole-containing ligands. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
